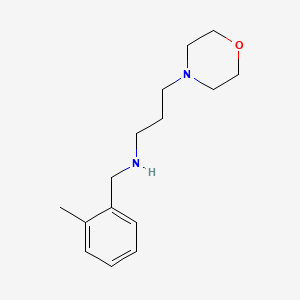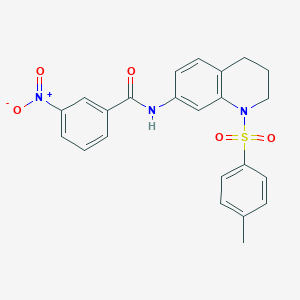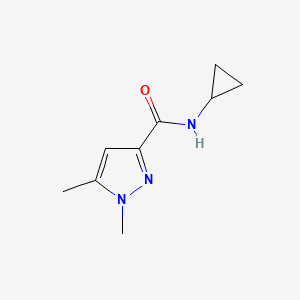
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" often involves condensation reactions, cyclization, and amination processes. For instance, compounds with morpholine structures have been synthesized through reactions involving morpholine and formaldehyde, further demonstrating the versatility and reactivity of morpholine derivatives in chemical synthesis (Kotan & Yüksek, 2016). Similarly, epoxide-mediated Stevens rearrangements have been utilized to create polysubstituted morpholin-2-ones, showcasing a method for synthesizing complex morpholine derivatives through tandem formation of C-N, C-O, and C-C bonds (Jin, Yu, Qin, & Tian, 2019).
Molecular Structure Analysis
The molecular structure of morpholine derivatives, such as those related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," can be characterized by various spectroscopic techniques including IR, NMR, and X-ray crystallography. These methods provide insights into the compound's stereochemistry, conformation, and electronic structure. For example, spectroscopic studies and crystal structure analysis of a Schiff base morpholine derivative revealed the importance of intramolecular hydrogen bonding on its tautomeric properties, emphasizing the structural features of morpholine-based compounds (Ünver, Yıldız, Ocak, & Durlu, 2008).
Chemical Reactions and Properties
Morpholine derivatives engage in a variety of chemical reactions, demonstrating a range of reactivities that can be tailored for specific applications. The Buchwald–Hartwig amination is a notable reaction, allowing for the synthesis of complex quinolines involving morpholine, indicating the functional versatility and reactivity of morpholine-containing compounds (Bonacorso et al., 2018).
科学的研究の応用
Medicinal Chemistry and Pharmacology
Morpholine Derivatives and Pharmacological Interest
Morpholine and its derivatives, including compounds structurally related to "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine," have been explored for their broad spectrum of pharmacological activities. These activities include anticancer, antifungal, antihypertensive, antiulcer, antipsychotic, and antiviral properties. The presence of the morpholine ring in various organic compounds has been developed for diverse pharmacological activities, suggesting that modifications on the morpholine scaffold can lead to the discovery of new therapeutic agents (Asif & Imran, 2019).
Organic Synthesis
Synthetic Applications
The compound "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" can serve as a precursor or intermediate in organic synthesis, contributing to the synthesis of a wide range of bioactive molecules. Research on related compounds, such as methyl-2-formyl benzoate, highlights the role of such compounds as bioactive precursors in organic synthesis, with applications in developing pharmaceuticals due to their pharmacological activities (Farooq & Ngaini, 2019).
Material Science
Optoelectronics and OLEDs
Compounds with benzoxazole, benzimidazole, and similar heterocyclic frameworks have shown significant potential in material science, especially in optoelectronics and organic light-emitting diodes (OLEDs). The development of materials based on these heterocyclic compounds for OLED applications demonstrates the importance of such chemical structures in advancing technology for display and lighting applications. This research area suggests that derivatives of "(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine" might also find applications in material science, particularly if they contain functional groups conducive to electronic and photonic properties (Squeo & Pasini, 2020).
作用機序
Mode of Action
Based on its structure, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, and ionic interactions .
Biochemical Pathways
For example, benzyl alcohol, a compound with a similar structure, is metabolized via the catechol ortho-pathway .
Pharmacokinetics
Similar compounds, such as 2-methylbenzyl alcohol, have been shown to be metabolized by animal hepatic microsomes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLIHBRXOFVFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2495698.png)

![6-methyl-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2495702.png)

![N-benzyl-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2495704.png)
![1-[(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-2-chloropropan-1-one](/img/structure/B2495706.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-4-carboxamide](/img/structure/B2495708.png)
![6-(3-Chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2495710.png)



![3-[[Cyclopropyl(oxo)methyl]amino]-5-phenyl-2-thiophenecarboxylic acid methyl ester](/img/structure/B2495718.png)
![2,6-dichloro-N-{2-[(ethylamino)methyl]phenyl}pyridine-4-carboxamide hydrochloride](/img/structure/B2495720.png)